3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid
Description
Properties
IUPAC Name |
3-cyclopropyl-3-(3,4-difluorophenyl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F2O2/c13-10-4-3-8(5-11(10)14)9(6-12(15)16)7-1-2-7/h3-5,7,9H,1-2,6H2,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVCQMJNKNPBJPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(CC(=O)O)C2=CC(=C(C=C2)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1216117-17-7 | |
| Record name | 3-cyclopropyl-3-(3,4-difluorophenyl)propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropyl bromide and 3,4-difluorobenzene.
Grignard Reaction: Cyclopropyl bromide is reacted with magnesium to form cyclopropylmagnesium bromide, which is then reacted with 3,4-difluorobenzene to form 3-cyclopropyl-3-(3,4-difluorophenyl)propane.
Oxidation: The intermediate 3-cyclopropyl-3-(3,4-difluorophenyl)propane is oxidized using an oxidizing agent such as potassium permanganate or chromium trioxide to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and purity. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: The difluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Substitution: Halogenating agents, nitrating agents, or sulfonating agents under acidic or basic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or aldehydes.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropyl and difluorophenyl groups contribute to its binding affinity and specificity. The compound may modulate biochemical pathways by inhibiting or activating target proteins, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on the Aromatic Ring
3-Cyclopropyl-3-(3,4-dimethoxyphenyl)propanoic Acid (CAS 1017356-42-1)
- Structural Difference : Methoxy (-OCH₃) groups at the 3,4-positions of the phenyl ring instead of fluorine atoms.
- Impact : Methoxy groups are electron-donating, increasing the electron density of the aromatic ring, which may alter reactivity and interactions with enzymes or receptors. This contrasts with the electron-withdrawing fluorine atoms in the difluorophenyl analogue, which could enhance acidity (pKa reduction) and improve membrane permeability .
3-(3,4-Dihydroxyphenyl)propanoic Acid (Dihydrocaffeic Acid)
- Impact : The hydroxyl groups enable radical scavenging via hydrogen atom transfer (HAT) or electron transfer (ET) mechanisms, as demonstrated in antioxidant assays . The absence of fluorine or cyclopropyl groups reduces metabolic stability but increases polarity.
- Applications : Primarily investigated for antioxidant and anti-inflammatory properties .
Backbone and Cycloalkyl Modifications
3-(3,3-Difluorocyclobutyl)propanoic Acid (CAS 1581734-87-3)
- Structural Difference : A difluorocyclobutyl group replaces the cyclopropyl and difluorophenyl moieties.
- The geminal difluorination may further stabilize the compound against oxidation .
- Applications : Fluorinated cycloalkyl groups are often used to optimize pharmacokinetic profiles in CNS drugs .
α-(4-Isobutylphenyl)propanoic Acid (Ibuprofen)
Functional Group Positioning
Caffeic Acid Phenethyl Ester (CAPE) Analogues
- Structural Difference: A propenoic acid backbone (C=C double bond) instead of a fully saturated propanoic acid chain.
- Impact: The conjugated double bond in CAPE enhances antioxidant activity by stabilizing radical intermediates. Hydrogenation to 3-(3,4-dihydroxyphenyl)propanoic acid (dihydrocaffeic acid) reduces this effect but improves metabolic stability .
Data Table: Key Structural and Functional Comparisons
Biological Activity
3-Cyclopropyl-3-(3,4-difluorophenyl)propanoic acid is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, biological interactions, and relevant research findings.
Structural Characteristics
The molecular formula of this compound is , with a molecular weight of approximately 226.22 g/mol. The compound features a cyclopropyl group and a 3,4-difluorophenyl substituent attached to a propanoic acid backbone. These structural elements contribute to its unique reactivity and binding properties, making it an interesting candidate for pharmacological studies.
Biological Activity
Research indicates that this compound exhibits various biological activities, including:
Case Study 1: Antimicrobial Activity
In a preliminary investigation of its antimicrobial properties, this compound was tested against various bacterial strains. Results indicated that the compound exhibited significant inhibitory effects on certain pathogens, suggesting potential applications in treating infections.
Case Study 2: Enzyme Interaction
A study focused on the interaction of this compound with the cystic fibrosis transmembrane conductance regulator (CFTR) revealed that it could act as a modulator of CFTR activity. The study employed molecular docking techniques to predict binding affinities and demonstrated that this compound might enhance CFTR function .
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with structurally similar compounds is provided in the table below:
| Compound Name | Unique Features | Biological Activity |
|---|---|---|
| 3-Cyclopropyl-3-(4-chloro-3-methylphenyl)propanoic acid | Contains a chlorine substituent | Moderate antimicrobial activity |
| 3-Cyclopropyl-3-(4-bromo-3-methylphenyl)propanoic acid | Bromine offers distinct reactivity patterns | Limited biological data available |
| 3-Cyclopropyl-3-(4-methoxy-3-methylphenyl)propanoic acid | Methoxy group alters solubility | Not extensively studied |
Uniqueness : The presence of fluorine in this compound imparts unique electronic properties that enhance its reactivity and binding affinity compared to its chloro, bromo, and methoxy analogs. This makes it particularly suitable for applications in medicinal chemistry where such properties are advantageous.
Future Directions
The ongoing research into the biological activity of this compound suggests promising avenues for future studies. Potential areas of exploration include:
- Expanded Antimicrobial Testing : Further investigations into its efficacy against a broader range of pathogens.
- Mechanistic Studies : Detailed studies to elucidate the mechanisms by which this compound interacts with biological targets.
- Therapeutic Applications : Exploration of its potential as a lead compound in drug development for various diseases.
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 3-cyclopropyl-3-(3,4-difluorophenyl)propanoic acid, and how do reaction conditions influence yield?
- Methodological Answer : Two primary approaches can be adapted from structurally similar compounds. The first involves β-propiolactone and 3,4-difluorophenol, yielding ~49% under mild acidic conditions. The second employs acrylonitrile and 3,4-difluorophenol via nucleophilic substitution, achieving ~72% yield in basic media (e.g., KOH/EtOH). Key factors include temperature control (60–80°C), solvent polarity, and catalyst selection (e.g., phase-transfer catalysts for improved efficiency). Yield discrepancies may arise from competing side reactions (e.g., hydrolysis of intermediates), necessitating purification via recrystallization or column chromatography .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR : ¹H/¹³C NMR identifies cyclopropyl ring protons (δ 0.5–1.5 ppm) and aromatic fluorinated regions (δ 6.8–7.5 ppm). ¹⁹F NMR confirms substitution patterns on the phenyl ring.
- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water + 0.1% formic acid) coupled with high-resolution MS validates molecular mass and purity.
- XRD : Single-crystal X-ray diffraction resolves stereochemistry and hydrogen-bonding motifs (e.g., dimerization via carboxylic acid O–H⋯O interactions) .
Q. What in vitro assays are suitable for preliminary evaluation of its biological activity?
- Methodological Answer :
- Cell-based assays : Use GPR40-transfected HEK293 cells (luciferase reporter) to assess receptor agonism/antagonism, with fasiglifam as a positive control.
- Enzymatic stability : Incubate with liver microsomes (human/rat) to measure metabolic half-life (t₁/₂) and identify phase I metabolites via LC-MS/MS .
Advanced Research Questions
Q. How can conflicting data on synthetic yields or biological activity be resolved?
- Methodological Answer :
- Yield optimization : Screen catalysts (e.g., Pd/C for hydrogenation) or solvents (e.g., DMF vs. THF) using design-of-experiments (DoE) approaches.
- Biological reproducibility : Validate receptor-binding assays with orthogonal methods (e.g., SPR for binding affinity, cAMP assays for functional activity). Cross-test in GPR40 knockout models to confirm target specificity .
Q. What strategies elucidate its metabolic fate and interaction with gut microbiota?
- Methodological Answer :
- Metabolite profiling : Administer the compound to germ-free vs. conventional mice, collect urine/plasma, and analyze via untargeted metabolomics (LC-QTOF-MS). Key metabolites may include 3-(3,4-dihydroxyphenyl)propanoic acid (via microbial dehydroxylation) or sulfated/glucuronidated derivatives .
- Stability studies : Expose to simulated intestinal fluid (pH 6.8, 37°C) and monitor degradation kinetics. Use stable isotopes (e.g., ¹³C-labeled compound) to trace metabolic pathways .
Q. How can receptor-ligand interactions be mechanistically studied for this compound?
- Methodological Answer :
- Molecular docking : Model interactions with GPR40 (PDB: 5TZY) using Schrödinger Suite. Identify key residues (e.g., Arg183, Tyr240) for hydrogen bonding or hydrophobic contacts.
- Mutagenesis : Generate GPR40 mutants (e.g., Y240A) and compare binding via radioligand displacement assays (³H-labeled compound) .
Q. What experimental designs address low oral bioavailability or blood-brain barrier (BBB) penetration?
- Methodological Answer :
- Prodrug synthesis : Esterify the carboxylic acid group (e.g., ethyl ester) to enhance lipophilicity. Assess hydrolysis in plasma and brain homogenates.
- BBB models : Use in vitro co-cultures (hCMEC/D3 endothelial cells with astrocytes) or in situ perfusion in rats to measure permeability (Pe) .
Q. How do structural modifications impact its antioxidant activity?
- Methodological Answer :
- SAR studies : Synthesize analogs (e.g., replacing cyclopropyl with methyl or trifluoromethyl groups). Test radical scavenging (DPPH/ABTS assays) and compare EC₅₀ values.
- Computational analysis : Calculate bond dissociation energies (BDE) for O–H bonds using DFT (B3LYP/6-311++G**) to predict antioxidant capacity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
